molecular formula C17H15N5OS B2962653 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448135-22-5

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2962653
CAS RN: 1448135-22-5
M. Wt: 337.4
InChI Key: YAFAUFLFJIVBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines are a class of organic compounds known for their diverse bioactivity . They are fused bicyclic heterocycles, containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various methods. One common method involves the condensation of 2-aminopyridines with α-bromoketones . This synthesis can be carried out under microwave irradiation in a solvent- and catalyst-free environment . Other synthetic strategies include multicomponent reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a pyrazine ring fused to an imidazole ring . The exact structure of your specific compound would depend on the substituents attached to this core structure.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed cross-coupling of nitroarenes . They can also be used in the Mizoroki–Heck reaction .

Scientific Research Applications

Antimycobacterial Activity

Research has explored the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives, including compounds similar to N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, for their antimycobacterial activity. Notably, some derivatives have shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting their potential as a scaffold for developing new antituberculosis agents (Lv et al., 2017).

Cytoprotective Properties in Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position, structurally related to the chemical , were synthesized as potential antiulcer agents with a focus on antisecretory and cytoprotective properties. Although none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties, comparable to known antiulcer agents, suggesting a potential application in protecting the gastric lining from ulcers (Starrett et al., 1989).

Insecticidal Assessment

The synthesis and evaluation of compounds incorporating a thiadiazole moiety, related to this compound, have been conducted to assess their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies contribute to the understanding of the potential use of such compounds in agricultural pest control (Fadda et al., 2017).

Antitubercular Activity

Further research into N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties, closely related to the chemical of interest, has demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These findings support the potential for developing new anti-TB agents based on the structural features of imidazo[1,2-a]pyridine derivatives (Li et al., 2020).

Catalysis in CO2 Utilization

Diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidenes, which share a structural motif with the compound , have been utilized as bifunctional N-heterocyclic carbene ligands in the catalysis of direct C–H carboxylation of benzoxazole with CO2. This research highlights the role of such compounds in facilitating environmentally beneficial reactions by utilizing CO2 as a feedstock (Park et al., 2017).

Future Directions

Imidazo[1,2-a]pyridines have wide-ranging applications in medicinal chemistry . Future research could focus on developing new synthetic strategies and exploring their potential as therapeutic agents.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide are largely determined by its interactions with various biomoleculesFor instance, some imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Cellular Effects

The cellular effects of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide are not well-documented in the literature. Imidazo[1,2-a]pyridines have been shown to influence cell function in a variety of ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide in laboratory settings. It is known that the effects of imidazo[1,2-a]pyridines can change over time in both in vitro and in vivo studies .

Metabolic Pathways

Imidazo[1,2-a]pyridines are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

Imidazo[1,2-a]pyridines are known to interact with various transporters and binding proteins .

Subcellular Localization

Imidazo[1,2-a]pyridines are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-2-21(11-13-10-18-16-5-3-4-8-22(13)16)17(23)12-6-7-14-15(9-12)20-24-19-14/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFAUFLFJIVBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.